4,5-Dichloropyridin-2(1H)-one
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Overview
Description
4,5-Dichloropyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with two chlorine atoms at the 4 and 5 positions and a keto group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloropyridin-2(1H)-one can be synthesized through several methods. One common approach involves the chlorination of pyridin-2(1H)-one using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Pyridin-2(1H)-one
Chlorinating Agent: Phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2)
Reaction Conditions: The reaction is carried out under reflux conditions, often in the presence of a solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloropyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 5 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridin-2(1H)-one derivatives.
Reduction: 4,5-Dichloro-2-hydroxypyridine.
Oxidation: Various oxidized pyridine derivatives.
Scientific Research Applications
4,5-Dichloropyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridin-2(1H)-one: Lacks the additional chlorine atom at the 5 position.
5-Chloropyridin-2(1H)-one: Lacks the additional chlorine atom at the 4 position.
2,4,5-Trichloropyridine: Contains an additional chlorine atom at the 3 position.
Uniqueness
4,5-Dichloropyridin-2(1H)-one is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of derivatives that can be synthesized. This unique substitution pattern allows for the creation of compounds with distinct biological and chemical properties.
Properties
IUPAC Name |
4,5-dichloro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYSIDMKPWANMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607755 |
Source
|
Record name | 4,5-Dichloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856965-66-7 |
Source
|
Record name | 4,5-Dichloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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